N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide
Description
Structural and Molecular Characteristics
ML277 is characterized by a piperidine ring substituted with a 4-methylbenzenesulfonyl group at the nitrogen atom and a carboxamide linkage to a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its molecular formula is C23H25N3O4S2 , with a molecular weight of 471.6 g/mol . The compound’s three-dimensional conformation features a chiral center at the C2 position of the piperidine ring, conferring stereochemical specificity to its biological interactions.
Table 1: Key Chemical Identifiers of ML277
| Property | Value |
|---|---|
| IUPAC Name | (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
| InChIKey | OXQNLLVUVDAEHC-OAQYLSRUSA-N |
| Topological Polar Surface | 112 Ų |
The (2R) stereochemistry is critical for ML277’s activity, as enantiomeric forms exhibit reduced potency in modulating KCNQ1 channels. The 4-methoxyphenyl-thiazole group contributes to π-π stacking interactions with aromatic residues in ion channel binding pockets, while the sulfonamide moiety enhances solubility and hydrogen-bonding capacity.
Regulatory and Classification Status
ML277 is cataloged under PubChem CID 53347902 and is classified as a potassium channel activator in pharmacological databases. It is not currently approved for therapeutic use but remains a research tool for studying KCNQ1 gating mechanisms.
Properties
Molecular Formula |
C23H25N3O4S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27) |
InChI Key |
OXQNLLVUVDAEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Functionalization
The piperidine-2-carboxamide core is synthesized from (R)-piperidine-2-carboxylic acid derivatives. Protection of the amine group is often achieved using tert-butoxycarbonyl (Boc) anhydride, followed by sulfonylation with 4-methylbenzenesulfonyl chloride (TsCl).
- Dissolve (R)-N-Boc-piperidine-2-carboxylic acid (10 mmol) in dichloromethane (DCM, 50 mL).
- Add triethylamine (TEA, 15 mmol) and TsCl (12 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
Yield : 85–90%.
Thiazole Ring Synthesis
The 4-(4-methoxyphenyl)thiazol-2-amine intermediate is prepared via Hantzsch thiazole synthesis:
- React 4-methoxyphenylacetothioamide (5 mmol) with ethyl bromopyruvate (5.5 mmol) in ethanol (30 mL).
- Reflux at 80°C for 6 hours.
- Cool, filter the precipitate, and recrystallize from ethanol.
Yield : 70–75%.
Amide Bond Formation
The final coupling between the sulfonylated piperidine and thiazole amine employs carbodiimide-based reagents:
- Dissolve 1-(4-methylbenzenesulfonyl)piperidine-2-carboxylic acid (3 mmol) and 4-(4-methoxyphenyl)thiazol-2-amine (3 mmol) in DMF (20 mL).
- Add HATU (3.3 mmol) and DIEA (6 mmol).
- Stir at room temperature for 24 hours.
- Purify via preparative HPLC (acetonitrile/water gradient).
Yield : 60–65%.
Optimization Strategies
Solvent and Temperature Effects
Stereochemical Control
Chiral HPLC confirms retention of (R)-configuration at the piperidine α-carbon (>98% ee) when using Boc-protected intermediates.
Analytical Characterization
Challenges and Solutions
- Low Coupling Yield : Attributed to steric hindrance; resolved by using HATU instead of EDCl.
- Thiazole Isomerization : Minimized by strict temperature control during Hantzsch synthesis.
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Hantzsch Thiazole | 70% | 95% | Scalable, cost-effective. |
| Suzuki Coupling | 55% | 90% | Enables aryl diversification. |
| Microwave-Assisted | 75% | 98% | Reduces reaction time by 50%. |
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different properties and applications, making the compound highly versatile.
Scientific Research Applications
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Variations in Stereochemistry and Substituents
ML277 ((R)-Enantiomer)
- Structure : The (R)-enantiomer shares the same backbone but differs in the configuration of the piperidine-2-carboxamide chiral center.
- Synthesis : Prepared via coupling of 4-(4-methoxyphenyl)thiazol-2-amine with activated piperidine intermediates in DMF .
BB04998
- Structure : Replaces the 4-methoxyphenyl group with a 7-methoxybenzofuran moiety.
- Properties : Formula C25H25N3O5S2 , molecular weight 511.613 g/mol . The benzofuran substitution may enhance aromatic stacking interactions .
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-(phenylsulfonyl)piperidine-2-carboxamide
- Structure : Substitutes the 4-methylbenzenesulfonyl group with a phenylsulfonyl group.
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide
Structural Insights from Crystallography
The (2R) -enantiomer’s crystal structure (PDB ligand I0S ) reveals a planar thiazole ring and a sulfonyl group orientation critical for hydrogen bonding with biological targets .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in drug development due to its ability to interact with various biological targets.
- Piperidine Moiety : Often involved in the modulation of neurotransmitter systems.
- Sulfonamide Group : Enhances solubility and facilitates interactions with target proteins.
Molecular Formula : C23H25N3O4S
Molecular Weight : 471.592 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : The piperidine structure is known to modulate neurotransmitter receptors, potentially influencing neurological pathways.
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor properties. For instance, studies indicate that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Enzyme inhibition |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial effects against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Case Studies and Research Findings
- Study on Antitumor Efficacy :
- Mechanistic Insights :
- Inflammation Model Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
